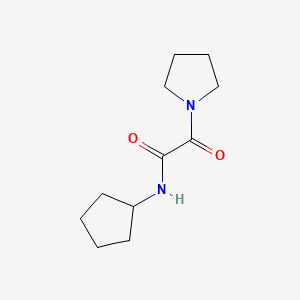![molecular formula C20H20ClN3O4 B5008132 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as C21H24ClN3O4, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the activation of the apoptotic pathway in cancer cells. This compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its potent anti-cancer properties. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of cancer therapies. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to normal cells, highlighting the need for further research to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide. One area of research is the development of more efficient synthesis methods to produce higher yields of pure compound. Additionally, further studies are needed to optimize the therapeutic potential of this compound and minimize its potential toxicity. Another direction for future research is the investigation of the potential synergistic effects of this compound with other anti-cancer agents, which may lead to more effective cancer therapies. Finally, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as drug development and chemical synthesis.
Conclusion
Overall, this compound is a promising compound with potent anti-cancer properties. Its mechanism of action involves the activation of the apoptotic pathway in cancer cells, leading to cell death. While there are limitations to its use, further research is needed to optimize its therapeutic potential and investigate its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-nitrobenzaldehyde, N,N-diethylethylenediamine, and 2-chlorobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth and migration of cancer cells, making it a promising candidate for the development of cancer therapies.
Propriétés
IUPAC Name |
2-chloro-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-23(4-2)20(26)18(13-14-8-7-9-15(12-14)24(27)28)22-19(25)16-10-5-6-11-17(16)21/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSAFKSZBPHMC-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5008074.png)
![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)

![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)
![N,N'-(4-chloro-1,2-phenylene)bis[2-(phenylthio)acetamide]](/img/structure/B5008137.png)